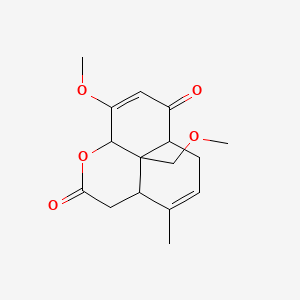
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoxymethyl)-4-methyl-, (3aalpha,6abeta,9abeta,9balpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho(1,8-bc)pyran-2,7-dione belongs to the class of naphthopyran derivatives. It features a fused naphthalene and pyran ring system, with additional substituents. The compound’s structure is intriguing due to its bridged bicyclic framework, which confers unique properties.
Méthodes De Préparation
Synthetic Routes
Several synthetic routes exist for the preparation of Naphtho(1,8-bc)pyran-2,7-dione. Here are a few common methods:
- Cyclization of Naphthoquinone Derivatives::
- Starting from a naphthoquinone precursor, cyclization reactions can yield the desired compound.
- Conditions involve heating the precursor with Lewis acids or other suitable catalysts.
- Ring-Closing Reactions::
- Intramolecular cyclization reactions can be employed using appropriate substrates.
- These reactions often require carefully designed precursors.
Industrial Production
While industrial-scale production methods may vary, the synthetic routes mentioned above serve as the foundation for large-scale synthesis. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
Analyse Des Réactions Chimiques
Naphtho(1,8-bc)pyran-2,7-dione undergoes various chemical reactions:
- Oxidation::
- The quinone moiety is susceptible to oxidation, leading to the formation of hydroquinone derivatives.
- Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction::
- Reduction of the quinone ring can yield dihydro derivatives.
- Sodium borohydride (NaBH₄) or catalytic hydrogenation are typical reduction methods.
- Substitution::
- Electrophilic substitution reactions occur at positions adjacent to the carbonyl groups.
- Halogenation, acylation, and alkylation reactions are relevant.
Major Products
The primary products of these reactions include derivatives with modified functional groups, such as hydroxyl, methoxy, or alkyl substituents.
Applications De Recherche Scientifique
Naphtho(1,8-bc)pyran-2,7-dione finds applications in various fields:
- Chemistry::
- As a building block for the synthesis of more complex molecules.
- Studying its reactivity and interactions with other compounds.
- Biology and Medicine::
- Investigating its potential as an antitumor or antimicrobial agent.
- Understanding its effects on cellular processes.
- Industry::
- Used in the production of dyes, pigments, or pharmaceutical intermediates.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with cellular targets. Further research is needed to elucidate specific pathways and molecular targets.
Comparaison Avec Des Composés Similaires
While Naphtho(1,8-bc)pyran-2,7-dione is unique due to its bridged bicyclic structure, similar compounds include naphthoquinones, pyran derivatives, and other fused ring systems.
Propriétés
Numéro CAS |
104199-24-8 |
|---|---|
Formule moléculaire |
C16H20O5 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
12-methoxy-13-(methoxymethyl)-6-methyl-2-oxatricyclo[7.3.1.05,13]trideca-6,11-diene-3,10-dione |
InChI |
InChI=1S/C16H20O5/c1-9-4-5-10-12(17)7-13(20-3)15-16(10,8-19-2)11(9)6-14(18)21-15/h4,7,10-11,15H,5-6,8H2,1-3H3 |
Clé InChI |
NXGFTQJZUVHYJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2C(=O)C=C(C3C2(C1CC(=O)O3)COC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14325451.png)
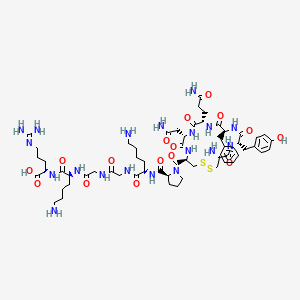
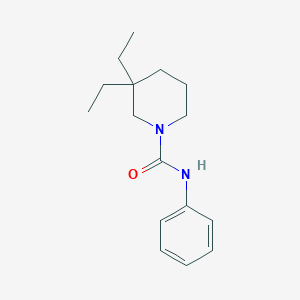
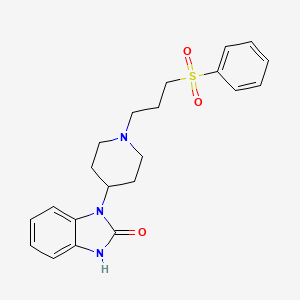
![[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid](/img/structure/B14325492.png)
![4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol](/img/structure/B14325496.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol](/img/structure/B14325500.png)


![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)


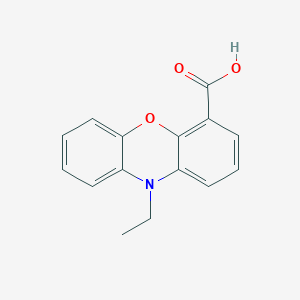
![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
